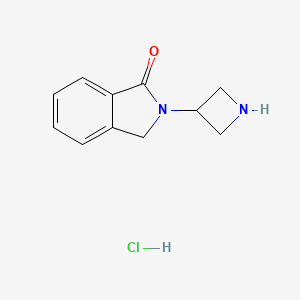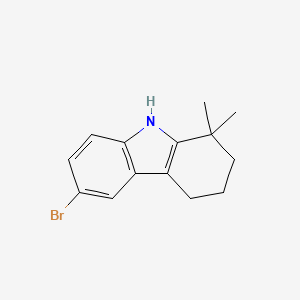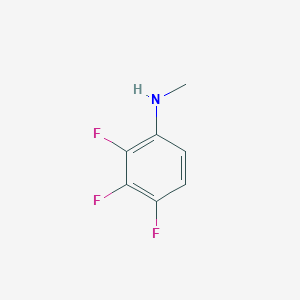![molecular formula C14H19F2NO2 B13563315 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is a chemical compound with the molecular formula C13H16F2NO2 It is characterized by the presence of a difluoro-substituted azepane ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the azepane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the azepane ring.
Substitution: The difluoro groups or the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol involves its interaction with specific molecular targets. The difluoro groups and the methoxyphenyl moiety may contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one: This compound shares the difluoro and methoxyphenyl groups but has a piperidine ring instead of an azepane ring.
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1-biphenyl: Another compound with multiple fluorine substitutions and a complex aromatic structure.
Uniqueness
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is unique due to its specific combination of a difluoro-substituted azepane ring and a methoxyphenyl group
Propiedades
Fórmula molecular |
C14H19F2NO2 |
|---|---|
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol |
InChI |
InChI=1S/C14H19F2NO2/c1-19-12-6-4-11(5-7-12)9-17-8-2-3-13(18)14(15,16)10-17/h4-7,13,18H,2-3,8-10H2,1H3 |
Clave InChI |
GJVDEKFULPCYPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCC(C(C2)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


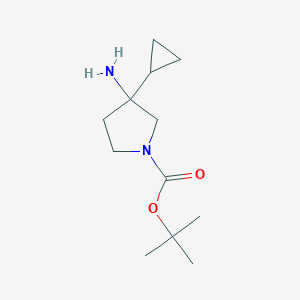

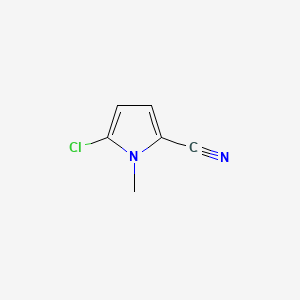
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

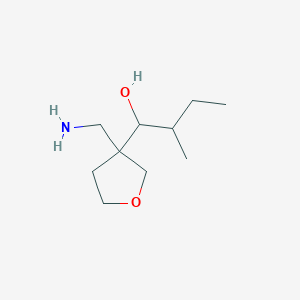
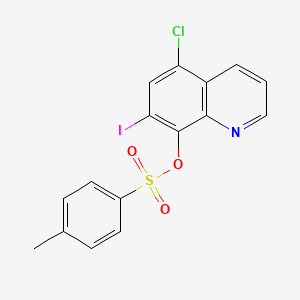
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
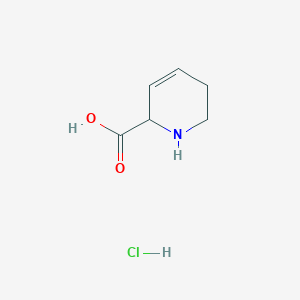
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
